molecular formula C21H19ClN2O3S B6539379 5-chloro-2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060299-41-3

5-chloro-2-methoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539379
CAS No.: 1060299-41-3
M. Wt: 414.9 g/mol
InChI Key: UCFCKMUZVUDADM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a chloro-methoxy-substituted aromatic ring linked to a phenyl group via an amide bond. The phenyl group is further functionalized with a carbamoyl-methyl moiety attached to a thiophen-2-ylmethyl group.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-27-19-9-6-15(22)12-18(19)21(26)24-16-7-4-14(5-8-16)11-20(25)23-13-17-3-2-10-28-17/h2-10,12H,11,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFCKMUZVUDADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide. Glyburide is a drug used in the treatment of type 2 diabetes, suggesting that the compound may interact with targets involved in glucose regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core benzamide scaffold is shared with several derivatives in the evidence, differing primarily in substituents and side chains:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound Thiophen-2-ylmethyl carbamoyl, Chloro, Methoxy Hypothetical activity inferred from structural analogs; potential kinase/GPCR modulation -
2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide 4-Methoxybenzyl, Chloro Structural analog with thiazole core; no explicit activity reported
5-Chloro-2-Methoxy-N-(3-Methyl-1-[4-(Thiophen-2-yl)Thiazol-2-yl]-1H-Pyrazol-5-yl)Benzamide Thiazol-thiophene, Pyrazole Similar thiophene-thiazole hybrid; potential antiviral/anticancer applications
5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine Derivatives Thiadiazole core, Methylphenyl Demonstrated insecticidal and fungicidal activities
S-Alkylated 1,2,4-Triazoles [7–9] Triazole-thione, Difluorophenyl Anticancer activity (HepG-2 IC50: 1.61–1.98 µg/mL)
Glibenclamide Impurity A (5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl)Ethyl)Benzamide) Sulfamoylphenyl, Chloro, Methoxy Byproduct in hypoglycemic drug synthesis; highlights metabolic stability challenges

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